molecular formula C22H22O10 B12715537 Rhamnocitrin 3-rhamnoside CAS No. 57525-01-6

Rhamnocitrin 3-rhamnoside

Cat. No.: B12715537
CAS No.: 57525-01-6
M. Wt: 446.4 g/mol
InChI Key: SMGALHQWCQAJSC-HOHGHBTGSA-N
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Description

Rhamnocitrin 3-rhamnoside is a flavonoid glycoside found in various plant species. It is known for its antioxidant, anti-inflammatory, and antimicrobial properties. This compound is a derivative of rhamnocitrin, a flavonol, and is characterized by the presence of a rhamnose sugar moiety attached to the rhamnocitrin molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhamnocitrin 3-rhamnoside can be synthesized through enzymatic methods. One efficient method involves a three-enzyme cascade using rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate-rhamnose synthase. The optimal conditions for this synthesis include a pH of 7.0 and a temperature of 45°C. The enzymes are stable over a pH range of 6.5 to 8.5 and have a half-life of 1.5 hours at 45°C .

Industrial Production Methods

Industrial production of this compound can be achieved using biotechnological approaches, such as the aforementioned enzymatic synthesis. This method is advantageous due to its high efficiency and specificity, allowing for the production of this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Rhamnocitrin 3-rhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the flavonoid structure.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds.

Scientific Research Applications

Rhamnocitrin 3-rhamnoside has a wide range of scientific research applications:

Mechanism of Action

Rhamnocitrin 3-rhamnoside exerts its effects through various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation, such as nuclear factor erythroid-2-related factor 2 (Nrf2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). By influencing these pathways, this compound can reduce the production of pro-inflammatory cytokines and enhance the cellular antioxidant response .

Comparison with Similar Compounds

Rhamnocitrin 3-rhamnoside is similar to other flavonoid glycosides, such as quercetin-3-O-rhamnoside (quercitrin) and isorhamnetin-3-O-rhamnoside. it is unique in its specific structural features and biological activities. For instance, while quercitrin is known for its strong antioxidant properties, this compound has a more pronounced anti-inflammatory effect .

List of Similar Compounds

This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

57525-01-6

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O10/c1-9-16(25)18(27)19(28)22(30-9)32-21-17(26)15-13(24)7-12(29-2)8-14(15)31-20(21)10-3-5-11(23)6-4-10/h3-9,16,18-19,22-25,27-28H,1-2H3/t9-,16-,18+,19+,22-/m0/s1

InChI Key

SMGALHQWCQAJSC-HOHGHBTGSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC=C(C=C4)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC=C(C=C4)O)O)O)O

Origin of Product

United States

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